molecular formula C8H6FN3O B031864 5-Fluoro-3-hydrazonoindolin-2-one CAS No. 283584-52-1

5-Fluoro-3-hydrazonoindolin-2-one

Cat. No. B031864
CAS RN: 283584-52-1
M. Wt: 179.15 g/mol
InChI Key: GYZLCPDITNYCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C8H6FN3O . It has an average mass of 179.151 Da and a monoisotopic mass of 179.049484 Da . It is used in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 5-Fluoro-3-hydrazonoindolin-2-one involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives was proved by physical and spectral analysis .


Chemical Reactions Analysis

5-Fluoro-3-hydrazonoindolin-2-one has been used in the synthesis of various derivatives, which have been evaluated for their anti-proliferative activity in vitro towards lung A-549, colon HT-29, and breast ZR-75 human cancer cell lines .


Physical And Chemical Properties Analysis

5-Fluoro-3-hydrazonoindolin-2-one has a boiling point of 300.807ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Metal Complexes

5-Fluoro-3-hydrazonoindolin-2-one is used in the synthesis of new tetradentate Schiff base and its Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes . These complexes are formed by the condensation of 5-fluoro-3-hydrazonoindolin-2-one with isophthalaldehyde .

Antimicrobial Activity

The synthesized compounds from 5-Fluoro-3-hydrazonoindolin-2-one have been studied for their in vitro antibacterial and antifungal activities . They have been tested against two Gram-negative (Shigella flexneri and Enterococcus aerogens) and one Gram-positive (Micrococcus luteus) bacterial strains and against three fungal strains (Candida krusiae Candida parasilopsis and Malassesia pachydermatis) .

DNA Cleavage Capacity

The metal complexes synthesized from 5-Fluoro-3-hydrazonoindolin-2-one have been analyzed for their DNA cleavage capacity . This property is important in the study of genetic material and its manipulation.

Anti-Breast Cancer Activity

A new compound with 3-hydrazonoindolin-2-one scaffold (HI 5), which is well designed, synthesized, and biologically evaluated, has shown promising anti-breast cancer activity . The cytotoxicity of HI 5 was found to be intrinsically mediated apoptosis, which in turn, is associated with low Bcl-2 expression and high activation of caspase 3 and p53 .

CDK2 Inhibitory Activity

The compound HI 5 exhibits pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer MCF-7 cell line . This makes it a potential candidate for the development of new anti-cancer drugs.

Cell Cycle Arrest

HI 5 has been found to block the proliferation of the MCF-7 cell line and arrest the cell cycle at the G2/M phase . This property is crucial in the study of cell biology and the development of treatments for diseases like cancer.

Mechanism of Action

properties

IUPAC Name

3-diazenyl-5-fluoro-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUZIGMUYFFWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468168
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-hydrazonoindolin-2-one

CAS RN

283584-52-1
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?

A: 5-Fluoro-3-hydrazonoindolin-2-one is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].

Q2: What spectroscopic techniques were used to characterize the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?

A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:

    Q3: What biological activities were investigated for the 5-fluoro-3-hydrazonoindolin-2-one derived metal complexes?

    A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:

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